molecular formula C10H10F6N2O2 B10908044 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B10908044
M. Wt: 304.19 g/mol
InChI Key: MFGYMHRELSOAPP-UHFFFAOYSA-N
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Description

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a compound that features both a pyrazole ring and multiple trifluoromethyl groups. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl groups, in particular, are known for their ability to enhance the chemical and metabolic stability of compounds, as well as their lipophilicity and binding selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . This method involves the use of organoboron reagents and palladium catalysts to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also be beneficial due to their thermal stability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability . This can lead to the modulation of specific biochemical pathways, making it a valuable compound in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid apart is the combination of the pyrazole ring and multiple trifluoromethyl groups. This unique structure provides enhanced stability, lipophilicity, and binding selectivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H10F6N2O2

Molecular Weight

304.19 g/mol

IUPAC Name

3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H10F6N2O2/c1-2-5-3-6(9(11,12)13)17-18(5)7(4-8(19)20)10(14,15)16/h3,7H,2,4H2,1H3,(H,19,20)

InChI Key

MFGYMHRELSOAPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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